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molecular formula C9H8BrFO2 B8607319 2-(Acetoxymethyl)-4-bromo-1-fluorobenzene

2-(Acetoxymethyl)-4-bromo-1-fluorobenzene

Cat. No. B8607319
M. Wt: 247.06 g/mol
InChI Key: BYEHSHDXZQTURY-UHFFFAOYSA-N
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Patent
US04772626

Procedure details

Anhydrous sodium acetate (1.65 g, 20 mmol) was added to a solution of the compound (1a) (3 g, 14.6 mmol) in DMF (25 mL) and the reaciton mixture was stirred under N2 on a steam bath for 11 hours. The reaction mixture was cooled and distributed between H2O (200 mL) and Et2O (100 mL). The organic layer was separated and washed with H2O (3×100 mL), dried, filtered and evaporated, leaving the compound (1b) as a nearly colorless oil; NMR 2.08 (3 H, s), 5.08 (2 H, s), 6.7-7.9 (3 H, m).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([CH2:14]Br)[CH:8]=1.O.CCOCC>CN(C=O)C>[C:1]([O:4][CH2:14][C:9]1[CH:8]=[C:7]([Br:6])[CH:12]=[CH:11][C:10]=1[F:13])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)CBr
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaciton mixture was stirred under N2 on a steam bath for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=CC(=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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